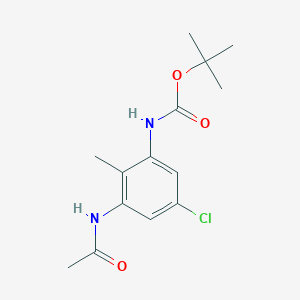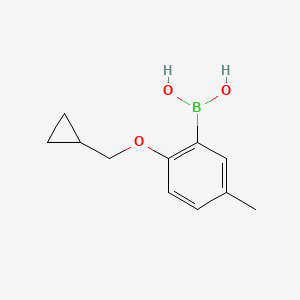
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is an organic compound with the molecular formula C10H13BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropylmethoxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid can be achieved through several methods, including the Suzuki-Miyaura coupling reaction and Negishi cross-coupling reaction. These reactions involve the formation of a carbon-carbon bond between the boronic acid and another organic molecule, allowing for the incorporation of the 2-(cyclopropylmethoxy)phenyl moiety into complex organic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of boronic acid derivatives in large-scale organic synthesis. The process typically includes the preparation of the boronic acid precursor, followed by its functionalization through various coupling reactions under controlled conditions.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Medicinal Chemistry: The compound’s structural features suggest potential use as a bioisostere in drug design, where it can mimic other functional groups in bioactive molecules.
Material Science: The boronic acid functionality allows for self-assembly processes and the formation of covalent bonds with complementary functional groups, making it useful in the design of new materials such as sensors and optoelectronic devices.
Organic Synthesis:
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The cyclopropylmethoxy group and the phenyl ring contribute to the compound’s overall binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring. Examples include:
Phenylboronic acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group at the para position of the phenyl ring.
Cyclopropylboronic acid: A boronic acid with a cyclopropyl group directly attached to the boron atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The cyclopropylmethoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and binding interactions. The methyl group on the phenyl ring further modifies its chemical behavior, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15BO3 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
[2-(cyclopropylmethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-8-2-5-11(10(6-8)12(13)14)15-7-9-3-4-9/h2,5-6,9,13-14H,3-4,7H2,1H3 |
InChIキー |
HDCXPITXWUSFAB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C)OCC2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



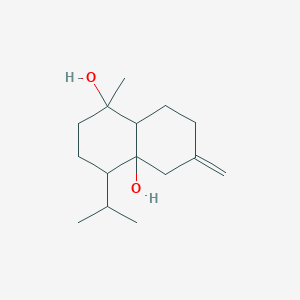
![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
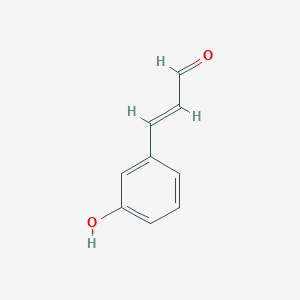

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)
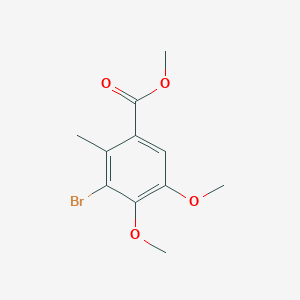
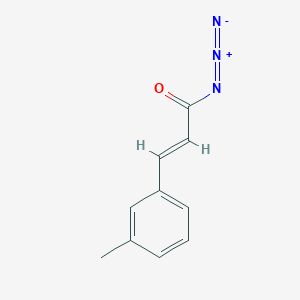
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)
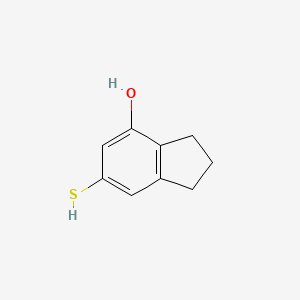
![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)
![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
